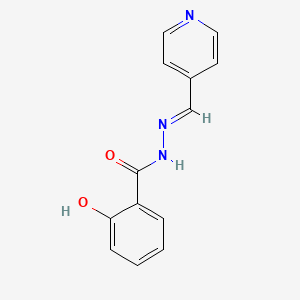

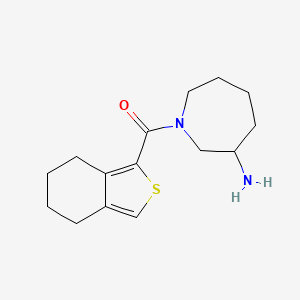

2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

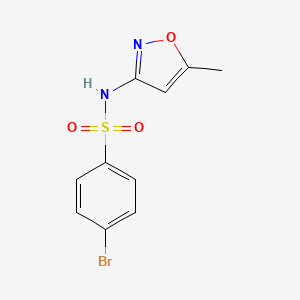

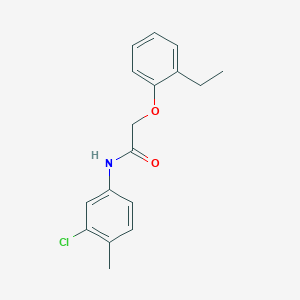

The synthesis of 2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide derivatives involves the reaction of 4-pyridinecarboxaldehyde with benzohydrazides such as 3-hydroxy-4-methoxybenzohydrazide, 4-bromobenzohydrazide, and 4-dimethylaminobenzohydrazide in methanol. This process affords benzohydrazones characterized by elemental analysis, 1H and 13C NMR, IR spectroscopy, and single-crystal X-ray diffraction techniques (Zhou, Li, & You, 2023).

Molecular Structure Analysis

The molecular structure of these compounds has been determined using spectroscopic methods and confirmed by single-crystal X-ray diffraction. The bond angles, lengths, and isomerization dynamics under ultraviolet radiation have been studied to understand their configurational dynamics and structural stability (Gordillo et al., 2016).

Chemical Reactions and Properties

These compounds exhibit interesting chemical reactions, including E/Z isomerization under ultraviolet radiation, showcasing their potential in molecular machines and electronic devices. The coordination with metal ions through various atoms indicates their ability to act as ligands, forming complexes with different geometries and coordination numbers (Anarado et al., 2023).

Physical Properties Analysis

The crystallization behavior and the formation of hydrogen-bonded sheets in the crystal structure are crucial aspects of their physical properties. Intramolecular and intermolecular hydrogen bonds contribute to the stability and solubility of these compounds, affecting their crystallization and potential applications (Fun, Horkaew, & Chantrapromma, 2011).

Chemical Properties Analysis

The antibacterial activities of these benzohydrazones against various strains like E. coli, P. aeruginosa, B. subtilis, and S. aureus highlight their chemical properties and potential applications in antimicrobial treatments. Their interaction with metal ions to form complexes further elucidates their chemical behavior and potential as ligands in coordination chemistry (Zhou, Li, & You, 2023).

Scientific Research Applications

Molecular Structure and Configurational Dynamics

- Molecular Structure and Photoisomerization : Gordillo et al. (2016) conducted a theoretical and experimental study on a derivative of 2-pyridinecarboxaldehyde, showcasing E/Z isomerization induced by ultraviolet radiation. The study emphasizes the importance of understanding spectroscopy and dynamic properties for applications in molecular machines and electronic devices (Gordillo et al., 2016).

Synthesis and Biological Evaluation

- Heterocyclic Compounds Synthesis : Sarshira et al. (2016) detailed the synthesis of different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating the compound's role as a precursor for a range of biologically active derivatives, emphasizing its utility in medicinal chemistry (Sarshira et al., 2016).

Fluorophores for Blue Emitting Layers

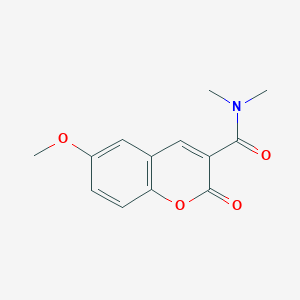

- Photoluminescence for Electronic Devices : Diana et al. (2019) explored the use of pyridinyl-hydrazone zinc(II) complexes derived from 2-hydroxy-N'-(4-pyridinylmethylene) benzohydrazide for their intense blue fluorescence in solid state due to aggregation-induced emission, highlighting their potential as fluorophores in blue emissive layers for electronic displays (Diana et al., 2019).

Antimicrobial and Anticancer Activities

- Catalytic and Biological Activities : El‐Gammal et al. (2021) synthesized Schiff base ligands from 2-hydroxyacetophenone and benzohydrazide, investigating their catalytic, DNA binding, and antibacterial activities. This study showcases the multifaceted applications of such compounds in catalysis, biochemistry, and as potential therapeutic agents (El‐Gammal et al., 2021).

Antiglycation and Antioxidant Activities

- Antiglycation Potential : Taha et al. (2015) evaluated novel imidazo[4,5-b]pyridine benzohydrazones for their antiglycation and antioxidant activities, underlining the therapeutic potential of these compounds in managing diseases associated with glycation and oxidative stress (Taha et al., 2015).

properties

IUPAC Name |

2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)13(18)16-15-9-10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYMNXKIBGOXHZ-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)